

Navigating Combination Therapy: An Objective Comparison of DSM265 with other Antimalarials

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For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial combination therapies. **DSM265**, a selective inhibitor of the parasite's dihydroorotate dehydrogenase (DHODH), is a promising candidate for combination treatment due to its unique mechanism of action and long duration of effect. This guide provides a comprehensive comparison of the synergistic effects of **DSM265** with other antimalarial drugs, supported by available experimental data.

In Vitro Interaction Analysis of DSM265 with Partner Drugs

A key study evaluated the in vitro interaction of **DSM265** with a panel of existing and experimental antimalarial drugs using the fixed-ratio isobologram method. The results of this study are pivotal for understanding the potential of **DSM265** in combination therapy.

Table 1: Summary of In Vitro Interaction between **DSM265** and Other Antimalarials



Partner Drug	Class	Interaction with DSM265
OZ439 (Artefenomel)	Synthetic Ozonide	Additive[1][2]
Artemisinin Derivatives	Endoperoxides	Additive[1][2]
Chloroquine	4-aminoquinoline	Additive[1][2]
Piperaquine	Bisquinoline	Additive[1][2]
Pyronaridine	Mannich base	Additive[1][2]
Mefloquine	4-methanolquinoline	Additive[1][2]
Lumefantrine	Aryl-alcohol	Additive[1][2]
Atovaquone	Naphthoquinone	Additive[1][2]
Proguanil	Biguanide	Additive[1][2]
P218	Dihydrofolate Reductase Inhibitor	Additive[1][2]
Pyrimethamine	Dihydrofolate Reductase Inhibitor	Additive[1][2]

The comprehensive in vitro screening revealed that **DSM265** exhibits an additive effect with all tested compounds, including the clinically advanced synthetic peroxide OZ439 (artefenomel). [1][2] Importantly, no synergistic or antagonistic interactions were observed.[1][2] An additive interaction implies that the combined effect of the two drugs is equal to the sum of their individual effects, which can still be beneficial in preventing the emergence of resistance and achieving a therapeutic effect with potentially lower doses of each drug.

While specific Fractional Inhibitory Concentration Index (FICI) values from this broad screening are not detailed in the primary publication, the conclusion of an additive interaction is explicitly stated.[1][2] Further clinical studies have focused on the combination of **DSM265** and OZ439, with mathematical modeling suggesting that a single dose of 800 mg of OZ439 combined with 450 mg of **DSM265** could achieve a cure rate of over 90%.[3][4]

Mechanisms of Action: A Tale of Two Pathways



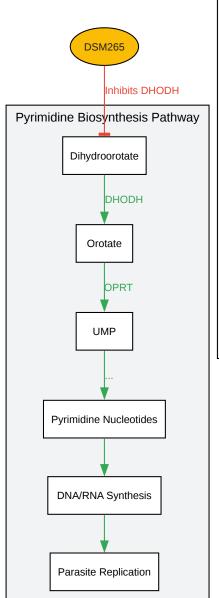


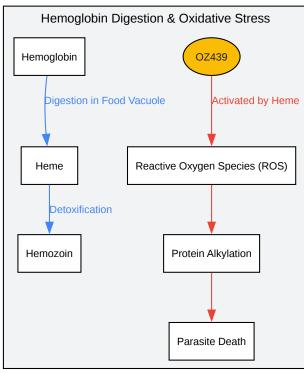


The rationale for combining **DSM265** with drugs like OZ439 lies in their distinct mechanisms of action, targeting different essential pathways in the parasite.

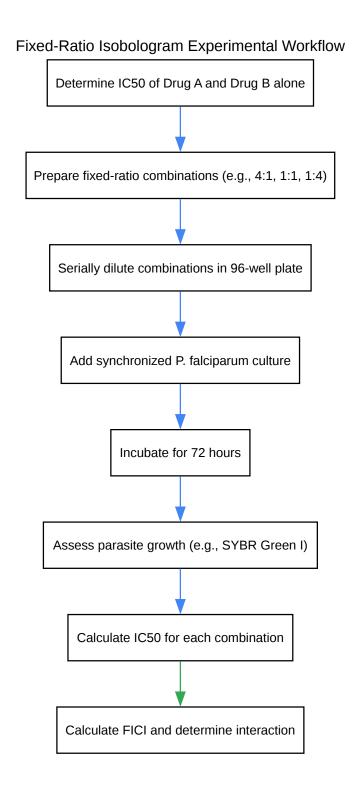


Mechanisms of Action of DSM265 and OZ439









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